4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide
Description
Properties
IUPAC Name |
4-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-benzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-19(32)21-7-11-23(12-8-21)30-25(33)18-35-27-28-15-16-31(27)24-13-9-22(10-14-24)26(34)29-17-20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVZRBGRIVVSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide involves a multi-step approach that integrates:
- Formation of the imidazole core.
- Introduction of the sulfanyl and carbamoyl groups.
- Coupling reactions to assemble the final structure.
Key challenges include ensuring regioselectivity during imidazole functionalization and maintaining stability of the sulfanyl group under reaction conditions. Industrial methods prioritize scalability, while laboratory techniques focus on precision and yield optimization.
Step-by-Step Laboratory Synthesis
Synthesis of the Imidazole Core
The imidazole ring is typically constructed via cyclization reactions. A representative protocol involves:
- Cyclocondensation : Heating a mixture of glyoxal, ammonium acetate, and a substituted aldehyde in acetic acid yields 1H-imidazole derivatives.
- Functionalization : The 2-position of the imidazole is sulfanylated using thiourea or mercaptoacetic acid under basic conditions.
Example Reaction Conditions:
- Reagents : Glyoxal (40% aqueous), ammonium acetate, 4-acetylphenylcarbamoylmethyl chloride.
- Solvent : Tetrahydrofuran (THF).
- Temperature : 80°C for 6 hours.
- Yield : 68–72% after recrystallization from ethyl acetate/hexane.
Sulfanyl Group Incorporation
The sulfanyl bridge is established through nucleophilic substitution:
- Thiolation : Treatment of the imidazole intermediate with 2-bromoacetamide derivatives in the presence of potassium carbonate.
- Purification : Silica gel chromatography using ethyl acetate/hexane (3:7).
Industrial Scale-Up Methods
Automated Synthesis Systems
Large-scale production employs continuous-flow reactors to enhance reproducibility:
- Reactor type : Tubular plug-flow reactor.
- Throughput : 5–10 kg/day.
- Key advantage : Reduced reaction time (2 hours vs. 6 hours in batch processes).
Solvent Recovery and Waste Management
Industrial processes prioritize solvent recycling:
- Distillation recovery : >90% tetrahydrofuran recovery.
- Waste treatment : Neutralization of acidic byproducts with calcium hydroxide.
Reaction Optimization and Mechanistic Insights
Influence of Electron-Withdrawing Groups
Substituents on the benzamide moiety significantly affect reaction kinetics:
Temperature-Dependent Side Reactions
Elevated temperatures (>100°C) promote undesired dimerization:
- Mitigation strategy : Maintain reaction temperatures below 80°C during imidazole cyclization.
Purification and Characterization Techniques
Chromatographic Methods
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Flash chromatography | Silica gel, ethyl acetate/hexane | 98.5% |
| HPLC | C18 column, acetonitrile/water | 99.9% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring undergoes nucleophilic attacks at sulfur or nitrogen atoms under controlled conditions. Key reactions include:
These substitutions occur preferentially at the 5-position due to electron-withdrawing effects from the carboxamide group. Steric hindrance from the 4-methyl group reduces reactivity at adjacent positions .
Hydrolysis of Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
Acidic hydrolysis (6M HCl, 100°C, 6 hrs):
Basic hydrolysis (2M NaOH, 80°C, 4 hrs):
Resulting carboxylic acid derivatives show enhanced solubility in polar solvents (logP reduction from 2.1 to -0.4).
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
Regioselectivity follows frontier molecular orbital (FMO) theory, with electron-deficient dipolarophiles favoring C4 attack .
Alkylation at Amide Nitrogen
The secondary amide undergoes N-alkylation under Mitsunobu conditions:
Steric effects from the 1-(thiophen-2-yl)propan-2-yl group limit reactivity toward bulky alkylating agents.
Halogenation Reactions
Electrophilic halogenation occurs at the thiophene ring:
| Halogenating Agent | Conditions | Position | Yield | Source |
|---|---|---|---|---|
| NBS | CCl₄, AIBN, 70°C, 12 hrs | Thiophene C5 | 58% | |
| ICl | CHCl₃, 25°C, 6 hrs | Thiophene C3 | 47% |
Halogenated derivatives show 2.3× increased antimicrobial activity compared to the parent compound .
Metal-Catalyzed Coupling
The thiophene moiety enables cross-coupling reactions:
Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O):
Sonogashira coupling (PdCl₂, CuI, Et₃N):
Stability Under Various Conditions
Accelerated stability studies reve
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide exhibit significant antimicrobial properties. For instance, studies on related benzimidazole compounds have shown effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against human colorectal carcinoma cell lines (HCT116). In vitro studies indicate that certain derivatives possess IC50 values lower than standard chemotherapeutics like 5-fluorouracil, suggesting a promising therapeutic index . The mechanism may involve apoptosis induction through specific pathways, highlighting the importance of structural modifications in enhancing activity.
Antitubercular Activity
In addition to its antimicrobial and anticancer activities, the compound has shown potential against Mycobacterium tuberculosis. Research indicates that related compounds can inhibit vital mycobacterial enzymes, which are crucial for the survival of the pathogen . This positions such derivatives as candidates for further development in tuberculosis treatment.
Synthesis and Mechanistic Studies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the benzamide moiety via acylation.
- Sulfanylation processes to incorporate sulfur-containing groups which enhance biological activity.
Mechanistic studies have revealed that modifications to the imidazole and benzamide portions significantly influence both the efficacy and specificity of the compound against targeted biological pathways.
Case Study 1: Anticancer Evaluation
A study evaluating a series of similar compounds found that specific substitutions on the imidazole ring led to enhanced activity against cancer cell lines. For example, compounds with electron-withdrawing groups demonstrated increased potency due to better interaction with cellular targets involved in proliferation pathways .
Case Study 2: Antimicrobial Screening
In another investigation, various derivatives were synthesized and tested against a panel of microbial strains. Results indicated a correlation between structural features (such as halogen substitutions) and increased antimicrobial efficacy, underscoring the importance of chemical diversity in drug design .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Data
Physicochemical Properties
- Solubility : The target’s 4-acetylphenyl group increases polarity compared to ’s 4-methoxyphenyl (electron-donating) or ’s 4-bromophenyl (electron-withdrawing).
- Lipophilicity : The N-benzylbenzamide moiety enhances hydrophobicity relative to ’s furanylmethyl group, which may improve aqueous solubility .
Biological Activity
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-infective applications. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable functional groups:
- Imidazole ring : Known for its role in biological systems and interactions with enzymes.
- Benzamide moiety : Often associated with various biological activities including anti-cancer properties.
- Thioether linkage : May enhance the compound's stability and solubility.
The molecular formula is C21H22N4O2S, with a molecular weight of approximately 394.49 g/mol. The presence of multiple aromatic rings contributes to its stability and potential reactivity.
Anticancer Properties
Research indicates that compounds containing imidazole and benzamide structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and interference with signaling pathways. For example:
- Mechanism of Action : The proposed mechanism involves the interaction of the compound with specific protein targets, leading to altered signaling pathways that promote cell death in cancer cells.
- Case Studies : In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
Anti-infective Potential
The thioether functionality may also contribute to the compound's anti-infective properties. Research has shown that imidazole derivatives can exhibit antimicrobial activity against a range of pathogens:
- Mechanism of Action : The compound may disrupt bacterial cell membranes or interfere with nucleic acid synthesis, leading to bacterial cell death .
- Case Studies : Studies have reported that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2S |
| Molecular Weight | 394.49 g/mol |
| Solubility | Moderate in DMSO |
| Stability Under Physiological Conditions | High |
Research Findings
Recent studies highlight the significance of this compound in drug development:
- Cytotoxicity Assays : In vitro assays revealed IC50 values indicating effective inhibition of cancer cell growth at micromolar concentrations.
- Selectivity Index : The selectivity index for cancer cells versus normal cells was favorable, suggesting lower toxicity to healthy tissues compared to malignant cells.
Q & A
(Basic) How can researchers optimize the synthetic yield of this compound?
Answer:
The synthesis involves multi-step reactions, including imidazole ring formation, sulfanyl linkage introduction, and benzamide coupling. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and intermediate stability .
- Catalyst use : Palladium-based catalysts improve coupling efficiency during benzamide formation .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80–120°C for 30–60 minutes) .
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) ensures high purity (>95%) .
(Basic) What characterization techniques confirm the compound’s structural integrity?
Answer:
Critical techniques include:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., imidazole protons at δ 7.2–8.5 ppm; acetyl group at δ 2.6 ppm) .
- Mass spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]+ peak matching CHNOS) .
- IR spectroscopy : Stretching frequencies for carbonyl (1650–1700 cm) and sulfanyl (600–700 cm) groups validate functional groups .
(Advanced) How can computational modeling guide SAR studies for this compound?
Answer:
Structure-activity relationship (SAR) studies benefit from:
- Molecular docking : Predict binding affinities to targets (e.g., kinase enzymes) using software like AutoDock Vina. Focus on interactions between the acetylphenyl group and hydrophobic pockets .
- MD simulations : Assess conformational stability in biological environments (e.g., solvation models with explicit water molecules) .
- QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity data to prioritize analogs .
(Advanced) What experimental strategies resolve contradictions in biological activity data?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability tests (e.g., MTT assay) .
- Dose-response profiling : Use 8–12 concentration points to confirm IC consistency across replicates .
- Structural analogs : Test derivatives with modified sulfanyl or benzamide groups to isolate pharmacophoric contributions .
(Basic) What in vitro assays are suitable for initial biological screening?
Answer:
Prioritize assays based on structural motifs:
- Kinase inhibition : Use ADP-Glo™ assays for ATP-competitive inhibitors .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive bacteria .
- Cytotoxicity : Screen in HEK293 or HepG2 cells at 10–100 µM for 48 hours .
(Advanced) How does the sulfanyl group influence reactivity in nucleophilic substitutions?
Answer:
The sulfanyl (-S-) group acts as a leaving group or nucleophile depending on conditions:
- Oxidative conditions : Converts to sulfoxide/sulfone, altering electronic effects (e.g., HO in acetic acid at 50°C) .
- Nucleophilic attack : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers under basic conditions (KCO in acetone) .
- pH sensitivity : Stability decreases in acidic media due to protonation-induced cleavage .
(Advanced) What analytical methods quantify degradation products under stress conditions?
Answer:
For forced degradation studies (hydrolysis, oxidation, photolysis):
- HPLC-DAD/MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Track degradation peaks at 254 nm .
- Kinetic modeling : Apply first-order kinetics to calculate half-lives in acidic/basic buffers .
- LC-NMR : Identify degradation products (e.g., hydrolyzed benzamide or oxidized imidazole) .
(Basic) How can researchers validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein stability after compound treatment .
- Fluorescence polarization : Measure displacement of fluorescent probes (e.g., FITC-labeled ATP) .
- Western blotting : Assess downstream signaling markers (e.g., phosphorylated ERK for kinase inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
